molecular formula C12H10BrF3N2O2 B1589184 (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide CAS No. 206193-17-1

(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

Cat. No. B1589184
M. Wt: 351.12 g/mol
InChI Key: JSZFXNCCDXABCT-NSHDSACASA-N
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Description

“(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide” is a chemical compound that belongs to the class of amides. It has a molecular formula of C12H10BrF3N2O2 and a molecular weight of 351.12 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 351.11900 . Unfortunately, the available resources do not provide information on its density, boiling point, melting point, or flash point .

Scientific Research Applications

Inhibition of Human Leukocyte Elastase

A study by Doucet et al. (1997) on the inhibition of human leukocyte elastase (HLE) explores the stereospecific synthesis and chiral recognition of dissymmetrically C3-substituted β-lactams, highlighting the significance of the bromofluorocarbon configuration on enzyme inhibition efficiency (Doucet et al., 1997).

Analogs of Leflunomide's Active Metabolite

Research by Ghosh, Zheng, and Uckun (1999) on analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, discusses the synthesis and molecular structure of compounds with potential for inhibiting the epidermal growth factor receptor (EGFR) (Ghosh, Zheng, & Uckun, 1999).

Inhibitors of Pyruvate Dehydrogenase Kinase

Bebernitz et al. (2000) describe the optimization of anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase (PDHK), a key enzyme in metabolic pathways, highlighting the structure-activity relationship and potential therapeutic applications (Bebernitz et al., 2000).

Antipathogenic Activity of Thiourea Derivatives

A study by Limban, Marutescu, and Chifiriuc (2011) on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives examines their potential as novel anti-microbial agents with significant effects on bacterial strains known for biofilm growth (Limban, Marutescu, & Chifiriuc, 2011).

Quantum Mechanical and Spectroscopic Studies

Chandralekha et al. (2019) conducted quantum mechanical, NMR, and X-ray diffraction studies on N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, also known as Bicalutamide, detailing its electronic properties and molecular interactions, potentially useful in understanding the molecular basis of its biological activities (Chandralekha et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF3N2O2/c1-11(20,6-13)10(19)18-8-3-2-7(5-17)9(4-8)12(14,15)16/h2-4,20H,6H2,1H3,(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZFXNCCDXABCT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CBr)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440175
Record name (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

CAS RN

206193-17-1
Record name (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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